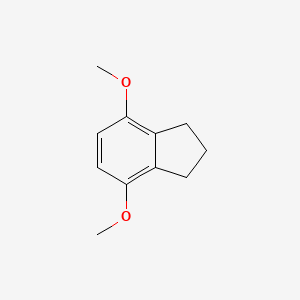

4,7-Dimethoxyindane

概述

描述

4,7-Dimethoxyindane is an organic compound with the molecular formula C11H12O2 It is a derivative of indane, featuring methoxy groups at the 4 and 7 positions of the indane ring

准备方法

Synthetic Routes and Reaction Conditions

4,7-Dimethoxyindane can be synthesized through several methods. One common approach involves the reaction of 4,7-dimethoxyindanone with boron tribromide in dichloromethane at low temperatures (0-10°C) for a couple of hours. The reaction mixture is then treated with water and extracted with methylene chloride. The organic layer is dried and purified by column chromatography using a mixture of ethyl acetate and hexane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high yield and purity.

化学反应分析

Types of Reactions

4,7-Dimethoxyindane undergoes various chemical reactions, including:

Oxidation: This reaction can convert this compound to its corresponding ketone or carboxylic acid derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the indane ring.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 4,7-dimethoxyindanone, while substitution reactions can produce various halogenated or nitrated derivatives.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development:

4,7-Dimethoxyindane derivatives are being explored for their pharmaceutical potential, particularly in developing drugs with anti-inflammatory and neuroprotective properties. Indanes are known for their diverse biological activities, including anti-tumor and antioxidant effects. For instance, compounds derived from indane structures have been shown to exhibit significant free radical scavenging activity, making them candidates for therapeutic agents targeting oxidative stress-related diseases .

Case Study:

A study on novel indane derivatives isolated from the roots of Anisodus tanguticus demonstrated that these compounds possess notable antioxidant capabilities. The antioxidant activity was evaluated using ABTS and DPPH assays, revealing that certain derivatives exhibited superior activity compared to established antioxidants like vitamin C. This suggests the potential of this compound derivatives in drug formulation aimed at combating oxidative damage .

Antioxidant Activity

Radical Scavenging Properties:

Research indicates that this compound and its derivatives can act as effective antioxidants. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the indane ring can enhance radical scavenging abilities. For example, the presence of hydroxyl groups at certain positions significantly boosts the antioxidant capacity of these compounds .

Quantitative Analysis:

The effectiveness of radical scavenging was quantitatively measured through various assays:

- DPPH Assay: This method assesses the ability of compounds to donate hydrogen atoms to neutralize free radicals.

- ABTS Assay: This assay evaluates the capacity of antioxidants to scavenge the ABTS radical cation.

The results from these assays indicated that certain this compound derivatives showed IC50 values comparable to or better than traditional antioxidants .

Synthetic Applications

Building Block in Organic Synthesis:

this compound serves as a crucial building block in organic synthesis due to its reactivity and structural features. It can be utilized to synthesize more complex molecules through various reactions such as Friedel-Crafts alkylation and nucleophilic substitutions. These reactions are essential for creating new materials or pharmaceuticals .

Applications in Material Science:

The compound's unique structure makes it suitable for developing new materials with specific properties. For example, its derivatives could be used in creating polymers or other materials with enhanced thermal stability or electrical conductivity .

作用机制

The mechanism of action of 4,7-dimethoxyindane involves its interaction with specific molecular targets. For instance, it acts as a dopamine receptor agonist, binding to dopamine receptors and mimicking the effects of dopamine. This interaction can influence various physiological processes, including neurotransmission and cardiovascular function .

相似化合物的比较

4,7-Dimethoxyindane can be compared with other similar compounds, such as:

2,3-Dihydro-4,7-dimethoxy-1H-indene: Another indane derivative with similar structural features.

2-Di-n-propylamino-4,7-dimethoxyindane (RDS-127): Known for its dopamine receptor agonist activity and used in neurological research.

2-Di-n-propylamino-5,8-dimethoxytetralin (JMC-181): Another compound with dopamine receptor activity, but with different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties.

生物活性

4,7-Dimethoxyindane is a compound of significant interest due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique indane structure with two methoxy groups at the 4 and 7 positions. Its molecular formula is C₁₃H₁₈O₂, and it has a molecular weight of approximately 210.28 g/mol. The presence of methoxy groups enhances its solubility and reactivity, contributing to its biological activity.

1. Anti-inflammatory Properties

Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. A study demonstrated that related compounds could inhibit cytokine release in human whole blood and peripheral blood mononuclear cells. This inhibition involves the modulation of key signaling pathways such as NF-κB and Nrf2, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Anticancer Activity

The compound has shown promise in cancer research. A derivative known as FXY-1 was evaluated for its activity against lung cancer. It was found to inhibit the phosphorylation of Akt, a critical protein in cancer cell survival pathways, leading to increased apoptosis in cancer cells . The compound demonstrated an IC₅₀ value of 77.5 nM in Caki-1 kidney cancer cells, indicating potent anti-proliferative effects .

3. Antiviral Effects

In addition to its anti-inflammatory and anticancer properties, derivatives of this compound have been explored for antiviral activity. Certain analogs have shown efficacy against human coronaviruses, highlighting their potential as antiviral agents .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through NF-κB pathway modulation.

- Apoptosis Induction : Activation of apoptotic pathways via the alteration of Bcl-2 family proteins and caspases.

- Antiviral Mechanisms : Disruption of viral replication processes through direct interaction with viral proteins or host cell receptors.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological profile, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Indan | Basic structure without substitutions | Parent structure for many substituted variants |

| 1-Methylindane | Methyl group at position 1 | Less steric hindrance compared to this compound |

| 5-Methylindane | Methyl group at position 5 | Different reactivity profile due to positional changes |

| 2-Methylindane | Methyl group at position 2 | Altered electronic properties affecting reactivity |

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anti-inflammatory Study : A study showed that a derivative inhibited TNF-α production in macrophages, suggesting its use in treating chronic inflammatory conditions .

- Cancer Research : FXY-1 was tested against multiple cancer cell lines and exhibited selective toxicity towards lung cancer cells while sparing normal cells .

- Antiviral Screening : Compounds derived from the indane structure were tested against various viruses, demonstrating selective antiviral activity without significant cytotoxicity .

属性

IUPAC Name |

4,7-dimethoxy-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-12-10-6-7-11(13-2)9-5-3-4-8(9)10/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEXQSUNVYKGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC2=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201292999 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38998-05-9 | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38998-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-4,7-dimethoxy-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201292999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。